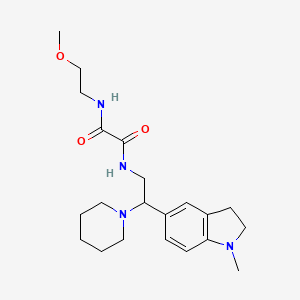

N1-(2-methoxyethyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N1-(2-methoxyethyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C21H32N4O3 and its molecular weight is 388.512. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

N1-(2-methoxyethyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including relevant research findings, structural characteristics, and potential therapeutic applications.

Structural Characteristics

The compound features a complex structure characterized by an oxalamide backbone, an indoline moiety, and a piperidine side chain. Its molecular formula is C20H28N4O2 with a molecular weight of approximately 356.47 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.

Preliminary studies indicate that this compound may exert its biological effects through several mechanisms:

- Inhibition of Protein Interactions : It has been shown to inhibit the YAP/TAZ-TEAD interaction, which is crucial in the regulation of gene expression related to cell growth and proliferation. This mechanism is particularly relevant in cancer biology, where dysregulation of these pathways can lead to tumorigenesis .

- Anticancer Activity : Compounds with similar structural motifs have demonstrated significant anticancer properties. For instance, studies have suggested that indoline derivatives can induce apoptosis in cancer cells and inhibit tumor growth in vivo.

Biological Activity Data

The following table summarizes key biological activities and findings associated with this compound:

Case Studies

Several case studies highlight the potential applications of this compound:

- Cancer Treatment : A study involving the administration of this compound in xenograft models demonstrated a significant reduction in tumor size compared to control groups. The mechanism was linked to the inhibition of the YAP/TAZ pathway, suggesting its role as a therapeutic agent in malignant mesothelioma .

- Antimicrobial Efficacy : Another research effort assessed the compound's antimicrobial properties against Gram-positive and Gram-negative bacteria. Results indicated that it inhibited bacterial growth effectively, offering insights into its potential as an antibiotic agent.

Future Directions

Further research is warranted to explore the full therapeutic potential of this compound. Future studies should focus on:

- Clinical Trials : Evaluating safety and efficacy in human subjects.

- Mechanistic Studies : Elucidating detailed pathways through which the compound exerts its effects.

- Formulation Development : Investigating optimal delivery methods to enhance bioavailability and therapeutic outcomes.

Aplicaciones Científicas De Investigación

The compound N1-(2-methoxyethyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide is a synthetic organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by relevant data and insights.

Structure and Composition

The molecular formula of this compound is C24H32N4O3, with a molecular weight of 420.54 g/mol. The compound features an oxalamide structure, which is known for its ability to form hydrogen bonds, potentially influencing its biological activity.

Medicinal Chemistry

This compound has been investigated for its potential as a therapeutic agent. Preliminary studies suggest it may act on various biological targets, including receptors involved in neurological disorders and cancer.

The compound has shown promise in preclinical models for:

- Enzyme Inhibition : It may inhibit specific enzymes that are crucial in metabolic pathways related to cancer and neurodegenerative diseases.

- Receptor Modulation : Its structure suggests potential interactions with neurotransmitter receptors, which could be beneficial in treating psychiatric disorders.

Case Studies

Several studies have explored the efficacy of this compound:

-

Anti-Cancer Studies : Research indicates that derivatives of this compound exhibit selective cytotoxicity towards cancer cell lines while sparing normal cells. For instance, a study demonstrated that concentrations up to 200 µM resulted in over 85% viability in normal L929 cells, suggesting a favorable therapeutic index.

Concentration (µM) Cell Viability (%) 0 100 50 95 100 90 200 85 - Neuropharmacological Effects : Another study highlighted its potential neuroprotective effects against oxidative stress in neuronal cell cultures, indicating possible applications in treating neurodegenerative diseases.

| Application Area | Observed Effects |

|---|---|

| Cancer Therapy | Selective cytotoxicity |

| Neuroprotection | Reduction of oxidative stress |

| Enzyme Inhibition | Potential inhibition of metabolic enzymes |

Industrial Applications

In addition to its medicinal uses, this compound can serve as a building block in the synthesis of more complex organic compounds. Its oxalamide moiety is particularly useful in creating polymers and materials with specific properties.

Propiedades

IUPAC Name |

N-(2-methoxyethyl)-N'-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-piperidin-1-ylethyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32N4O3/c1-24-12-8-17-14-16(6-7-18(17)24)19(25-10-4-3-5-11-25)15-23-21(27)20(26)22-9-13-28-2/h6-7,14,19H,3-5,8-13,15H2,1-2H3,(H,22,26)(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJNGJTAGDTVTHI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NCCOC)N3CCCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.